molecular formula C3H4N2 B12959006 1H-Imidazole-1-15N

1H-Imidazole-1-15N

Cat. No.: B12959006
M. Wt: 69.07 g/mol
InChI Key: RAXXELZNTBOGNW-AZXPZELESA-N
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Description

1H-Imidazole-1-15N is a nitrogen-15 labeled derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are significant in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-15N typically involves the incorporation of nitrogen-15 into the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, imidazolones, and dihydroimidazoles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-15N involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. For example, it can inhibit histidine kinases by binding to the active site, preventing the phosphorylation of histidine residues . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-1-15N is unique due to the incorporation of nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This isotopic labeling allows for detailed investigation of molecular interactions and dynamics that are not possible with the non-labeled counterparts .

Properties

Molecular Formula

C3H4N2

Molecular Weight

69.07 g/mol

IUPAC Name

(115N)1H-imidazole

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1

InChI Key

RAXXELZNTBOGNW-AZXPZELESA-N

Isomeric SMILES

C1=CN=C[15NH]1

Canonical SMILES

C1=CN=CN1

Origin of Product

United States

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